Cyclopropyl 3,4-difluorophenyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

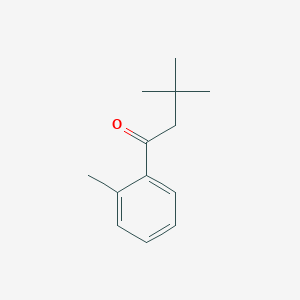

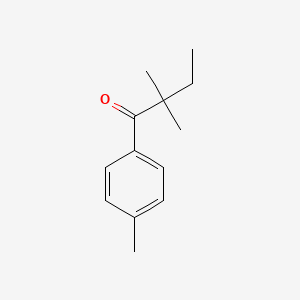

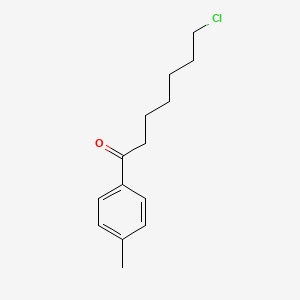

Cyclopropyl 3,4-difluorophenyl ketone is a chemical compound with the CAS Number: 898790-32-4 . It has a molecular weight of 182.17 and its IUPAC name is cyclopropyl (3,4-difluorophenyl)methanone .

Molecular Structure Analysis

The InChI code for Cyclopropyl 3,4-difluorophenyl ketone is 1S/C10H8F2O/c11-8-4-3-7 (5-9 (8)12)10 (13)6-1-2-6/h3-6H,1-2H2 . The InChI key is ONVXAUXWUIDYPG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Cyclopropyl 3,4-difluorophenyl ketone is a colorless oil . Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用

Synthetic Precursors for Heterocycles and Functionalized Molecules

Cyclopropyl ketones, including cyclopropyl 3,4-difluorophenyl ketone analogs, have been utilized as synthetic precursors in the regiospecific synthesis of heterocyclic compounds such as dihydropyrroles and pyrroles. These compounds are prepared through cyclopropanation reactions of alkenes by diazo compounds or in situ-generated phenyliodonium ylides, catalyzed by Rh(II) carboxylates. The resulting doubly activated cyclopropanes serve as key intermediates for further chemical transformations (Wurz & Charette, 2005).

Photocatalytic Cycloadditions

In another study, aryl cyclopropyl ketones were subjected to a formal [3+2] reaction with olefins under visible light photocatalysis, leading to the formation of highly substituted cyclopentane ring systems. This process initiates with the one-electron reduction of the ketone to a radical anion, using a photocatalytic system that includes Ru(bpy)3(2+), La(OTf)3, and TMEDA (Lu, Shen, & Yoon, 2011).

Kinetic Resolution and Cycloaddition Reactions

Furthermore, kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones through gold(I)-catalyzed asymmetric [4+3]cycloaddition with nitrones has been reported. This approach efficiently yields optically active cyclopropyl ketones, demonstrating the scope and potential applications of cyclopropyl ketones in asymmetric synthesis and the construction of complex molecular architectures (Zhang & Zhang, 2012).

Nickel-Catalyzed Cycloadditions

The formation of nickeladihydropyran by oxidative addition of cyclopropyl phenyl ketone to Ni(PCy3) has been identified as a key step in nickel-catalyzed cycloaddition reactions. This intermediate facilitates the synthesis of cyclopentane compounds with carbonyl substituents, showcasing the utility of cyclopropyl ketones in metal-catalyzed cycloadditions (Ogoshi, Nagata, & Kurosawa, 2006).

Chiral Cyclopropenyl Ketones

Chiral cyclopropenyl ketones, closely related to cyclopropyl ketones, have been explored for their reactivity as dienophiles in Diels-Alder reactions. These studies highlight the potential of cyclopropyl ketones and their derivatives in facilitating the synthesis of complex, densely functionalized organic molecules with high reactivity and selectivity (Fisher, Smith, & Fox, 2013).

特性

IUPAC Name |

cyclopropyl-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVXAUXWUIDYPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642509 |

Source

|

| Record name | Cyclopropyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 3,4-difluorophenyl ketone | |

CAS RN |

898790-32-4 |

Source

|

| Record name | Cyclopropyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)